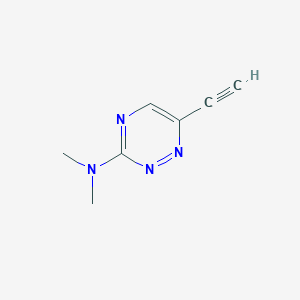
6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine is a chemical compound with the molecular formula C7H9N5. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an ethynyl group attached to the triazine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine typically involves the reaction of 6-chloro-N,N-dimethyl-1,2,4-triazin-3-amine with acetylene gas under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as triethylamine. The reaction conditions include a temperature range of 50-80°C and a reaction time of 12-24 hours.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazine ring can be reduced under specific conditions to form amine derivatives.
Substitution: The ethynyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of high-performance materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The triazine ring can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-N,N-dimethyl-1,2,4-triazin-3-amine
- 6-ethynyl-1,2,4-triazin-3-amine
- N,N-dimethyl-1,2,4-triazin-3-amine
Uniqueness
6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine is unique due to the presence of both the ethynyl group and the dimethylamino group on the triazine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-4-6-5-8-7(10-9-6)11(2)3/h1,5H,2-3H3 |
Clave InChI |
QMSLRVGNFFJXRK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C(N=N1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



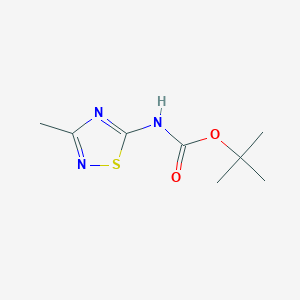
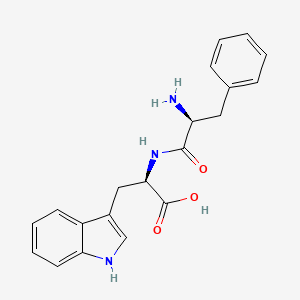
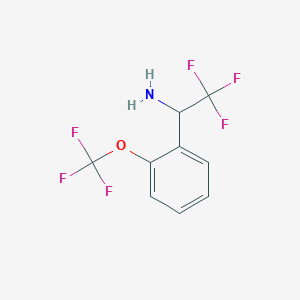
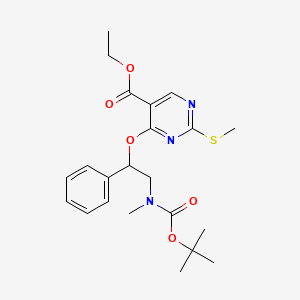
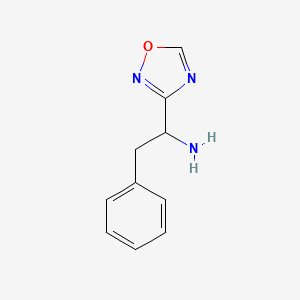
![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)

![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
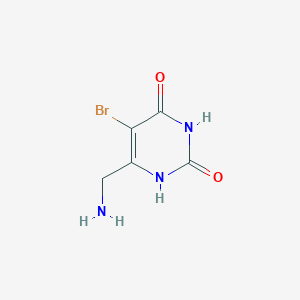
![Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate](/img/structure/B13099217.png)

![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)

